molecular formula C22H24N2O4 B8025141 p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate

p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate

Cat. No.: B8025141
M. Wt: 380.4 g/mol
InChI Key: ORGGXELYDKDENI-UHFFFAOYSA-N
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Description

p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate: is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, which include a nitrophenyl group, a methylphenyl group, and an aza-spiro nonane core. The presence of these groups imparts distinct chemical properties and reactivity to the molecule, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[35]nonane-7-carboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to precisely control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction produces amino derivatives .

Scientific Research Applications

Chemistry: In chemistry, p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has potential applications in biological and medicinal research. Its structural features make it a candidate for studying enzyme interactions, receptor binding, and other biochemical processes. Additionally, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties .

Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the spirocyclic core may interact with biological macromolecules through non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: What sets this compound apart is its combination of functional groups and spirocyclic structure. This unique arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(4-nitrophenyl) 2-(3-methylphenyl)-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-16-3-2-4-17(13-16)18-14-22(15-18)9-11-23(12-10-22)21(25)28-20-7-5-19(6-8-20)24(26)27/h2-8,13,18H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGGXELYDKDENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CC3(C2)CCN(CC3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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